molecular formula C8H6BrFO B2739459 3-Bromo-6-fluoro-2-methylbenzaldehyde CAS No. 1785354-53-1

3-Bromo-6-fluoro-2-methylbenzaldehyde

Cat. No. B2739459
CAS RN: 1785354-53-1
M. Wt: 217.037
InChI Key: XXNWYNYTRIRTOX-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-methylbenzaldehyde is a chemical compound with the molecular formula C8H6BrFO. It is a solid substance . The compound has a molecular weight of 217.04 .


Synthesis Analysis

The synthesis of 3-Bromo-6-fluoro-2-methylbenzaldehyde involves the bromination of 2-methylbenzaldehyde. This reaction is carried out using bromine in the presence of a catalyst such as iron (III) bromide.


Molecular Structure Analysis

The InChI code for 3-Bromo-6-fluoro-2-methylbenzaldehyde is 1S/C8H6BrFO/c1-5-2-3-7(9)8(10)6(5)4-11/h2-4H,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Bromo-6-fluoro-2-methylbenzaldehyde is a solid substance . It has a molecular weight of 217.04 . The compound is stored under nitrogen at a temperature of 4°C .

Scientific Research Applications

Synthesis and Chemical Transformations

3-Bromo-6-fluoro-2-methylbenzaldehyde serves as a key intermediate in the synthesis of various chemically significant compounds. For instance, it is utilized in the selective ortho-bromination of substituted benzaldoximes, leading to the formation of substituted 2-bromobenzaldehydes. This process involves a palladium-catalyzed C-H activation, highlighting the compound's role in facilitating complex chemical transformations (Dubost et al., 2011). Furthermore, its derivatives are instrumental in the facile palladium-catalyzed synthesis of 1-aryl-1H-indazoles, demonstrating its versatility in synthesizing nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals and agrochemicals (Cho et al., 2004).

Environmental and Biological Applications

The compound also finds applications in environmental and biological studies. Metabolically stable enrichment cultures of anaerobic bacteria have been employed to study the transformation of halogenated aromatic aldehydes, including derivatives similar to 3-Bromo-6-fluoro-2-methylbenzaldehyde. These studies help in understanding the biodegradation pathways of halogenated compounds in natural environments, shedding light on the microbial processes involved in the detoxification and removal of environmental pollutants (Neilson et al., 1988).

Material Science and Optical Studies

In material science, derivatives of 3-Bromo-6-fluoro-2-methylbenzaldehyde contribute to the development of novel materials with potential applications in electronics and photonics. For example, the structural and electronic properties of halogenated benzaldehydes have been studied to understand their linear and nonlinear optical responses. These investigations provide insights into the design of new materials for optical applications, including organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) devices, which are crucial in modern telecommunication and information processing technologies (Aguiar et al., 2022).

Advanced Synthesis Techniques

Additionally, the compound is involved in advanced synthesis techniques, such as the telescoping process, which aims to streamline and optimize chemical synthesis routes. This approach has been applied to synthesize key intermediates in drug discoveries, demonstrating the compound's role in enhancing the efficiency of pharmaceutical development processes (Nishimura & Saitoh, 2016).

Safety and Hazards

The safety data sheet for 3-Bromo-6-fluoro-2-methylbenzaldehyde indicates that it is harmful if swallowed (H302). It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

properties

IUPAC Name

3-bromo-6-fluoro-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-6(4-11)8(10)3-2-7(5)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNWYNYTRIRTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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